molecular formula C10H10ClNO3S B1362593 2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid CAS No. 338421-17-3

2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid

Cat. No. B1362593
M. Wt: 259.71 g/mol
InChI Key: CRXHAKYJFNLMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid” is a chemical compound with the linear formula C10H10ClNO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid” is represented by the linear formula C10H10ClNO3S . The molecular weight of the compound is 259.71 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids : A study by Rudyakova et al. (2006) describes the hydrolytic transformations of related compounds under microwave irradiation to produce N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids in good yields (Rudyakova et al., 2006).

  • Oxidation and Molecular Structure Studies : Latypova et al. (2014) synthesized 4- and 5-R-sulfanylfuran-2(5H)-one derivatives and studied their oxidation, leading to the formation of sulfones and sulfoxides. The molecular and crystal structures of some of these compounds were determined using X-ray analysis (Latypova et al., 2014).

  • Bioactive Metalated Ionic Liquids : Research by Adamovich et al. (2012) explored the reaction of (2-hydroxyethyl)amine with metal salts of various acids, including aryl(indolyl)-oxy(sulfanyl)(sulfonyl)acetic acid, to produce metalated (2-hydroxyethyl)ammonium ionic liquids (Adamovich et al., 2012).

  • Chemiluminescence in Sulfanyl-substituted Compounds : Watanabe et al. (2010) investigated the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence, demonstrating the potential application in light-emitting compounds (Watanabe et al., 2010).

Application in Biological and Medicinal Chemistry

  • Synthesis and Evaluation of N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides : Siddiqui et al. (2014) focused on the synthesis of various compounds with potential antibacterial and anti-enzymatic properties, indicating the relevance of such compounds in pharmaceutical research (Siddiqui et al., 2014).

  • Dinuclear Cobalt and Nickel Complexes for Urease Inhibition : Fang et al. (2019) synthesized dinuclear complexes with mercaptoacetic acid substituted 1,2,4-triazole ligands and investigated their urease inhibitory activities, suggesting potential applications in enzymology and biochemistry (Fang et al., 2019).

Miscellaneous Applications

  • Silica Immobilized Sulfuric Acid as a Recyclable Catalyst : Brojeni et al. (2013) developed silica immobilized sulfuric acid catalysts, including [3-(propyl)sulfanyl]propyl]ester, for chemoselective synthesis, demonstrating the application of these compounds in green chemistry and catalysis (Brojeni et al., 2013).

properties

IUPAC Name

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-7-3-1-2-4-8(7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXHAKYJFNLMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321194
Record name {[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid

CAS RN

338421-17-3
Record name 2-[[2-[(2-Chlorophenyl)amino]-2-oxoethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.